- The conjugated polymer containing sulfanyl group substituted thienopyrazine derivative as monomer segment, the production method and the organic thin film solar cell thereof, Japan, , ,

Cas no 958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

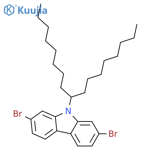

958261-51-3 structure

Nome do Produto:9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

N.o CAS:958261-51-3

MF:C41H65B2NO4

MW:657.581112623215

MDL:MFCD16621134

CID:839611

PubChem ID:253661602

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

- 9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

- 9-(1-OCTYLNONYL)-2,7-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-9H-CARBAZOLE

- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

- 9-(9-Heptadecanyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester

- 9-(1-n-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

- 9-(1-n-Octylnonyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester

- 9-(1-Octylnonyl)carbazole-2,7-bis(boronic acid pinacol ester)

- AK123236

- C41H65B2NO4

- XMKFCPVHTTWWCK-UHFFFAOYSA-N

- 6553AC

- 3,2-dioxaborolan-2-yl)-9H-carbazole

- BC001299

- O0428

- ST24045845

- 261O513

- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbaz

- 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (ACI)

- 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole

- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester

- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

- MFCD16621134

- CS-0091660

- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester, 97%

- DTXSID80679839

- 958261-51-3

- DS-6908

- SCHEMBL2726948

- AC-33720

- DB-080346

- AKOS016011764

- SB66358

- YSCH0244

- C77308

-

- MDL: MFCD16621134

- Inchi: 1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-29-31(42-45-38(3,4)39(5,6)46-42)25-27-34(36)35-28-26-32(30-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3

- Chave InChI: XMKFCPVHTTWWCK-UHFFFAOYSA-N

- SMILES: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(N2C(CCCCCCCC)CCCCCCCC)=CC(B2OC(C)(C)C(C)(C)O2)=CC=3)=CC=1

Propriedades Computadas

- Massa Exacta: 657.50997g/mol

- Carga de Superfície: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Ligações Rotativas: 17

- Massa monoisotópica: 657.50997g/mol

- Massa monoisotópica: 657.50997g/mol

- Superfície polar topológica: 41.8Ų

- Contagem de Átomos Pesados: 48

- Complexidade: 895

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

- Cor/Forma: No data available

- Densidade: 1.01

- Ponto de Fusão: 144.0 to 148.0 deg-C

- Ponto de ebulição: 695.7°C at 760 mmHg

- Ponto de Flash: 374.5±29.6 °C

- PSA: 41.85000

- LogP: 10.43520

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Condição de armazenamento:Store at 4 ° C, better storage at -4 ° C

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9821131-25g |

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

958261-51-3 | 95% | 25g |

RMB 3200.00 | 2025-02-21 | |

| eNovation Chemicals LLC | D954855-5g |

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

958261-51-3 | 95+% | 5g |

$265 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162300-5g |

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

958261-51-3 | 95% | 5g |

¥2709.00 | 2024-04-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861091-1g |

9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

958261-51-3 | 98% | 1g |

¥855.90 | 2022-01-12 | |

| abcr | AB440822-1 g |

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |

958261-51-3 | 95% | 1g |

€109.00 | 2023-07-18 | |

| abcr | AB440822-5 g |

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |

958261-51-3 | 95% | 5g |

€319.10 | 2023-01-09 | |

| Alichem | A449038187-5g |

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

958261-51-3 | 95% | 5g |

$1164.80 | 2023-08-31 | |

| Alichem | A449038187-1g |

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

958261-51-3 | 95% | 1g |

$383.80 | 2023-08-31 | |

| Alichem | A449038187-10g |

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

958261-51-3 | 95% | 10g |

$1744.40 | 2023-08-31 | |

| Chemenu | CM130169-5g |

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

958261-51-3 | 95 % | 5g |

$112 | 2021-08-05 |

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt

1.3 Reagents: Methanol

1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt

1.3 Reagents: Methanol

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C

Referência

- A-π-D-π-A type small molecule solar cell acceptor material based on thiophene indenone and carbazole and preparation method thereof, China, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 87 °C

Referência

- Bipolar fluorophores based on intramolecular charge-transfer moieties of sulfone for nondoped deep blue solution-processed organic light-emitting diodes, Dyes and Pigments, 2020, 176,

Método de produção 4

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 -78 °C; -78 °C → rt; overnight, rt

1.2 -78 °C; -78 °C → rt; overnight, rt

Referência

- Saturated red electroluminescence from thermally activated delayed fluorescence conjugated polymers, Frontiers in Chemistry (Lausanne, 2020, 8,

Método de produção 5

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 overnight, -78 °C

1.2 overnight, -78 °C

Referência

- Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application, China, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C

1.2 4 h, -78 °C; 40 h, rt

1.2 4 h, -78 °C; 40 h, rt

Referência

- Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof, Korea, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 overnight, -78 °C

1.3 Reagents: Water

1.2 overnight, -78 °C

1.3 Reagents: Water

Referência

- Production of organic semiconductor material containing amine oxide group for OLED, China, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 1 h, -78 °C

1.2 1 h, -78 °C

Referência

- Polybenzimidazoles having alkoxy groups with good photoelectric conversion efficiency for photoelectric conversion devices, Korea, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt

1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt

Referência

- Monomer and electroluminescent polymer, its preparation method and application, China, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 1 h, -78 °C

1.2 1 h, -78 °C

Referência

- Polycarbazole-polybenzothiadiazole containing tetrafluorophenylene groups with good thermal stability for energy conversion device, Korea, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 1 h, -78 °C

1.2 1 h, -78 °C

Referência

- Polymer with trifluoromethyl benzimidazole and energy conversion element using it, Korea, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 1 h, -78 °C; -78 °C → rt; overnight, rt

1.2 1 h, -78 °C; -78 °C → rt; overnight, rt

Referência

- A selenophene analogue of PCDTBT: selective fine-tuning of LUMO to lower of the bandgap for efficient polymer solar cells, Macromolecules (Washington, 2012, 45(21), 8658-8664

Método de produção 13

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 10 h, -78 °C → rt

Referência

- 2,1,3-Benzothiadiazole dithiophene derivative bromide and carbazole conjugated polymer and its synthesis method, China, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C

Referência

- Alternating Copolymers of Carbazole and Triphenylamine with Conjugated Side Chain Attaching Acceptor Groups: Synthesis and Photovoltaic Application, Macromolecules (Washington, 2010, 43(22), 9376-9383

Método de produção 15

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 1 h, -78 °C

1.2 1 h, -78 °C

Referência

- Alkyloxytrifluoromethylbenzoimidazole-based polymer for energy conversion device, Korea, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 -78 °C → rt; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, acidified, rt

1.2 -78 °C → rt; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, acidified, rt

Referência

- Synthesis of novel dithienothiophene- and 2,7-carbazole-based conjugated polymers and H-bonded effects on electrochromic and photovoltaic properties, Journal of Polymer Science, 2012, 50(24), 5011-5022

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Raw materials

- 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole

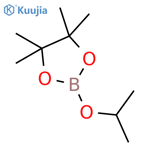

- 4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane

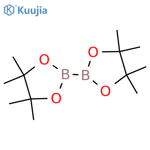

- Bis(pinacolato)diborane

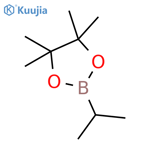

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Preparation Products

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Literatura Relacionada

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole) Produtos relacionados

- 181219-01-2(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 478706-06-8(9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

- 269409-70-3(4-Hydroxyphenylboronic acid pinacol ester)

- 388116-27-6(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 210907-84-9(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

- 256652-04-7(2-Naphthaleneboronic Acid Pinacol Ester)

- 329214-79-1(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 214360-73-3(4-Aminophenylboronic acid pinacol ester)

- 269410-24-4(Indole-5-boronic acid, pinacol ester)

- 628336-95-8(9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:958261-51-3)9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:958261-51-3)9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Pureza:99%/99%

Quantidade:5g/25g

Preço ($):162.0/567.0